molecular formula C11H19NO4 B13905004 tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

Cat. No.: B13905004
M. Wt: 229.27 g/mol
InChI Key: LJUFWUIUVLJYDF-SECBINFHSA-N
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Description

tert-Butyl (R)-2-acetylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the morpholine nitrogen and an acetyl substituent at the 2-position of the morpholine ring. The R-configuration at the stereogenic center confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (2R)-2-acetylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1

InChI Key

LJUFWUIUVLJYDF-SECBINFHSA-N

Isomeric SMILES

CC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group to yield a Boc-morpholine derivative.
  • Introduction of the acetyl group at the 2-position of the morpholine ring, often via selective oxidation or acylation.
  • Maintenance of stereochemical integrity at the 2-position, ensuring the (R)-configuration.
  • Final purification and characterization.

This approach aligns with common practices in the synthesis of morpholine carboxylate derivatives, as seen in related literature on morpholine-based intermediates.

Detailed Synthetic Routes

Boc Protection of Morpholine

The initial step involves the protection of the morpholine nitrogen with a tert-butyl carbamate (Boc) group. This is typically achieved by reacting morpholine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane at room temperature. This step affords tert-butyl morpholine-4-carboxylate with high yield and purity.

Introduction of the Acetyl Group at the 2-Position

The acetyl group is introduced at the 2-position of the morpholine ring through one of the following methods:

  • Selective oxidation of the 2-position : Using reagents such as manganese dioxide (MnO2) or other mild oxidants to convert a 2-hydroxymorpholine intermediate into the corresponding ketone (acetyl group).
  • Direct acylation : Employing acetyl chloride or acetic anhydride in the presence of a base to acylate the 2-position, often requiring a pre-activated intermediate or enolate formation.
  • Diastereoselective aldol reactions : Utilizing chiral catalysts such as (Ipc)2BOTf (diisopinocampheylboron triflate) to mediate aldol reactions on morpholine carboxamides, leading to high enantio- and diastereoselectivity at the 2-position.

Representative Synthetic Procedure

Based on the literature, a representative procedure is as follows:

Step Reagents and Conditions Outcome
1 Morpholine + (Boc)2O, triethylamine, DCM, RT tert-Butyl morpholine-4-carboxylate (Boc-protected morpholine)
2 MnO2, DCM, 40 °C, 48 h Oxidation of 2-hydroxymorpholine to 2-acetylmorpholine derivative
3 Purification by chromatography tert-Butyl 2-acetylmorpholine-4-carboxylate

This method ensures the preservation of the (R)-configuration when starting from an enantiomerically pure morpholine precursor.

Enantioselective Aldol Reaction Approach

An advanced method involves the use of (Ipc)2BOTf-mediated aldol reactions on morpholine carboxamides, which has been reported to yield α-substituted morpholine derivatives with excellent enantio- and diastereoselectivities. This approach is particularly useful for introducing the acetyl group at the 2-position with stereochemical control.

Parameter Details
Catalyst (Ipc)2BOTf (diisopinocampheylboron triflate)
Substrate N-acyl morpholine carboxamides
Reaction conditions Low temperature, inert atmosphere
Yield Moderate to excellent (varies by substrate)
Stereoselectivity High enantio- and diastereoselectivity

This method is adaptable to various α-substituents, including acetyl groups, and is applicable to the preparation of this compound when combined with appropriate protecting group strategies.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Boc Protection + Oxidation Straightforward, uses commercially available reagents; preserves stereochemistry Requires careful control of oxidation conditions to avoid over-oxidation
Direct Acylation Simple reagents, potentially shorter synthesis May lack stereoselectivity without chiral auxiliaries
(Ipc)2BOTf-Mediated Aldol High stereoselectivity, versatile for α-substituents Requires chiral catalyst, more complex setup

Purity and Yield Considerations

Purification typically involves chromatographic techniques to isolate the desired product with high enantiomeric excess. Yields reported in the literature range from moderate to high (60–90%), depending on the substrate and reaction conditions.

Summary of Research Findings

  • The Boc protection of morpholine nitrogen is a standard and efficient step to enable further functionalization.
  • Oxidation of 2-hydroxymorpholine derivatives using manganese dioxide provides a reliable route to the 2-acetyl group.
  • Enantioselective aldol reactions mediated by (Ipc)2BOTf offer superior stereochemical control for α-substituted morpholine carboxamides.
  • The combined use of protection, selective oxidation/acylation, and chiral catalysis yields this compound with high purity and stereochemical fidelity.
  • These methods are supported by multiple peer-reviewed studies, ensuring robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl ®-2-acetylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The acetyl group in the target compound increases electrophilicity at the 2-position, facilitating nucleophilic additions or condensations. In contrast, the hydroxyethyl group in enhances solubility in polar solvents, while the diphenyl groups in introduce steric hindrance, favoring enantioselective interactions.
    • Electron-Withdrawing vs. Electron-Donating Groups : The acetyl (electron-withdrawing) and ethoxypropyl (electron-donating) substituents in modulate reactivity toward hydrolysis or enzymatic cleavage.
  • Chirality and Configuration :

    • The R-configuration in the target compound and ensures stereochemical control, critical for biological activity or asymmetric catalysis. The (2R,3S)-configuration in demonstrates how stereochemistry impacts molecular recognition in chiral environments.

Physicochemical and Application-Based Comparisons

  • Molecular Weight and Solubility :

    • Lower molecular weight analogs (e.g., , 231.29 g/mol) exhibit better aqueous solubility, whereas bulkier derivatives like (353.41 g/mol) are more suited for lipid-rich environments.
    • The carboxylic acid in (231.25 g/mol) offers pH-dependent solubility, ideal for controlled-release formulations.
  • Biological and Synthetic Utility :

    • Hydroxyethyl and Ethoxypropyl Derivatives : Used in peptide mimetics and prodrugs due to their biocompatibility .
    • Diphenyl and Oxo Derivatives : Applied in asymmetric catalysis and chiral resolution .

Biological Activity

Tert-butyl (R)-2-acetylmorpholine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 1228600-46-1
  • Structure : The compound features a morpholine ring, which is known for its versatility in drug design.

Research indicates that compounds with morpholine structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific activity of this compound has not been extensively documented in literature, but related morpholine derivatives have shown promising results in various studies.

Pharmacological Effects

  • Antimicrobial Activity : Morpholine derivatives have been studied for their ability to inhibit bacterial growth. For instance, certain morpholine-based compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : There is evidence suggesting that morpholine-containing compounds can interfere with cancer cell proliferation. Studies on similar compounds have shown that they can induce apoptosis in cancer cells.
  • Enzyme Inhibition : Some derivatives of morpholine are known to act as enzyme inhibitors, affecting metabolic pathways crucial for disease progression.

Synthesis and Biological Evaluation

A study focused on the synthesis of various morpholine carboxamides, including this compound, highlighted the importance of structural modifications in enhancing biological activity. The study reported that specific substitutions on the morpholine ring could significantly improve the potency of these compounds against various biological targets .

CompoundActivity TypeIC50 (µM)Reference
Compound AAntimicrobial12.5
Compound BAntitumor8.0
This compoundUnknownN/AN/A

Manganese-Catalyzed Reactions

A study investigated manganese-catalyzed reactions involving morpholine derivatives, demonstrating the potential for these compounds to undergo C–C bond-forming reactions effectively. This could lead to the development of new derivatives with enhanced biological properties .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate, and how is stereochemical purity ensured?

The compound is typically synthesized via a multi-step process involving Boc protection, acetylation, and purification. For example:

  • Boc Protection : A morpholine derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to introduce the tert-butyl carbamate group .
  • Acetylation : The intermediate is acetylated using acetyl chloride or acetic anhydride in the presence of a catalyst like DMAP .
  • Stereochemical Control : Chiral resolution via chiral HPLC or crystallization with enantiopure resolving agents ensures the (R)-configuration .
  • Validation : Enantiomeric purity is confirmed using polarimetry or chiral GC/HPLC with reference standards .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, acetyl at δ ~2.1 ppm) and confirm regiochemistry .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves absolute configuration and molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling tert-Butyl (R)-2-acetylmorpholine-4-carboxylate in the lab?

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tert-butyl group .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

  • Factorial Design : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via inline FTIR or LC-MS to adjust reagent stoichiometry dynamically .
  • Example Optimization Table :
VariableRange TestedOptimal ValueYield Improvement
Temperature0°C to 40°C25°C+22%
Catalyst (DMAP)0.1–1.0 equiv0.5 equiv+15%
SolventDCM vs. THFDCM+18%

Q. How do stereochemical variations (e.g., R vs. S configuration) impact the compound’s reactivity in downstream reactions?

  • Nucleophilic Reactions : The (R)-configuration may induce steric hindrance, slowing acylation at the morpholine nitrogen. Computational modeling (DFT) predicts activation energies for each enantiomer .
  • Catalytic Asymmetric Synthesis : Enantiopure forms are critical for chiral ligand synthesis. For example, (R)-enantiomers show higher enantioselectivity in Pd-catalyzed cross-couplings .

Q. How can discrepancies in reported synthetic protocols (e.g., conflicting reagent ratios) be reconciled?

  • Meta-Analysis : Compare yields and purity across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .
  • Mechanistic Investigation : Probe side reactions (e.g., Boc deprotection) via LC-MS to determine if impurities arise from competing pathways .
  • Case Study : A 2021 patent uses Mo(CO)₆ as a catalyst for epoxidation , while earlier methods rely on DMAP; cross-validation reveals solvent polarity (DCM vs. THF) as the critical factor .

Q. What computational tools predict the compound’s behavior in complex reaction systems?

  • Molecular Dynamics (MD) : Simulate solvation effects and transition states using software like Gaussian or ORCA .
  • Docking Studies : Predict binding affinities for drug-discovery applications (e.g., as a protease inhibitor intermediate) using AutoDock Vina .

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